5-Amino-2,4-difluorophenol

Beschreibung

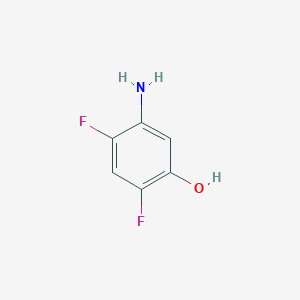

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2,4-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXADAFQCFSVRGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382396 | |

| Record name | 5-amino-2,4-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113512-71-3 | |

| Record name | 5-amino-2,4-difluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2,4-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2,4-difluorophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 5-Amino-2,4-difluorophenol (CAS No: 113512-71-3), a key intermediate in pharmaceutical and chemical synthesis.

Core Chemical Properties

This compound is a difluorinated aromatic amine and phenol (B47542) derivative. The presence of fluorine atoms significantly influences its chemical and physical properties, including its acidity, lipophilicity, and metabolic stability, making it a valuable building block in medicinal chemistry.[1] It is a solid at room temperature, appearing as a brown powder.[2]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 113512-71-3 | [3][4][5][6] |

| Molecular Formula | C₆H₅F₂NO | [5] |

| Molecular Weight | 145.11 g/mol | [2][4] |

| Appearance | Brown powder/solid | [2] |

| Melting Point | 177 °C | [5] |

| Boiling Point | 246.5 °C at 760 mmHg | [3][4] |

| Solubility | Data not readily available |

Chemical Structure

The molecular structure of this compound consists of a benzene (B151609) ring substituted with one amino group, one hydroxyl group, and two fluorine atoms. The IUPAC name for this compound is this compound.

Structural Identifiers:

-

SMILES: NC1=CC(O)=C(F)C=C1F[3]

-

InChI: InChI=1S/C6H5F2NO/c7-4-1-5(9)6(10)2-3(4)8/h1-2,10H,8H2 (Generated from SMILES)

The arrangement of these functional groups on the aromatic ring gives rise to its specific chemical reactivity and potential for forming various derivatives.

References

- 1. echemi.com [echemi.com]

- 2. 113512-71-3 | this compound [fluoromart.com]

- 3. 113512-71-3 this compound 5-氨基-2,4-二氟苯酚 -Win-Win Chemical [win-winchemical.com]

- 4. 113512-71-3 | 4656-3-33 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. 113512-71-3 | CAS DataBase [m.chemicalbook.com]

- 6. Cas 120103-19-7,4-AMINO-2,5-DIFLUOROPHENOL | lookchem [lookchem.com]

An In-depth Technical Guide to 5-Amino-2,4-difluorophenol (CAS: 113512-71-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Amino-2,4-difluorophenol is a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amine, a hydroxyl group, and two fluorine atoms, makes it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutics. The fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a final drug candidate. This guide provides a comprehensive overview of its physicochemical properties, key applications in drug discovery, detailed experimental protocols, and essential safety information.

Physicochemical Properties

This compound is typically a solid at room temperature.[1][2] Its properties are summarized in the table below. Proper storage involves keeping it in a dark, well-ventilated place under an inert atmosphere.[1]

| Property | Value | Reference |

| CAS Number | 113512-71-3 | [1] |

| Molecular Formula | C₆H₅F₂NO | [3] |

| Molecular Weight | 145.11 g/mol | [1][3] |

| Appearance | Brown powder / Crystalline solid | [3] |

| Boiling Point | 246.5°C at 760 mmHg | [1] |

| Melting Point | 177 °C | |

| Purity | Typically ≥98% | [4] |

Molecular Structure and Spectroscopic Analysis

The structure of this compound consists of a benzene (B151609) ring substituted with a hydroxyl group at position 1, two fluorine atoms at positions 2 and 4, and an amino group at position 5.[1] This arrangement makes the amino group a key nucleophilic center for further chemical modifications.

Expected Spectroscopic Data:

-

¹H NMR: The spectrum would show distinct signals for the two aromatic protons, which would appear as complex multiplets due to coupling with each other and with the adjacent fluorine atoms. The protons of the amine (-NH₂) and hydroxyl (-OH) groups would likely appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum would display six signals for the aromatic carbons. The chemical shifts of the carbons directly bonded to fluorine would show large one-bond C-F coupling constants. Carbons at the ortho and meta positions relative to the fluorine atoms would exhibit smaller two- and three-bond coupling constants, respectively.

-

¹⁹F NMR: Two distinct signals would be expected, one for each fluorine atom, with their coupling to each other (meta-coupling) and to adjacent protons being observable.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a critical intermediate in the synthesis of pharmacologically active molecules, most notably in the field of oncology and inflammatory diseases.

3.1 Kinase Inhibitors

The difluorophenol moiety is a recognized pharmacophore that can engage in favorable polar interactions within the ATP-binding site of various kinases.[5] Kinases are crucial enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer.[6]

This compound is used as a nucleophile in nucleophilic aromatic substitution (SₙAr) reactions with heterocyclic scaffolds, such as dichloropyrimidines, to construct the core of kinase inhibitors.[7][8] This approach is used to develop inhibitors for a range of targets, including:

-

Receptor Tyrosine Kinases (RTKs): These are key targets in cancer therapy, and aminophenol derivatives are used to build scaffolds that inhibit their activity.[6][9]

-

Vaccinia-Related Kinases (VRK1 and VRK2): The difluorophenol group has been shown to interact with conserved residues in the ATP-binding pocket of these kinases, making it a valuable component in inhibitor design.[5]

-

Aurora Kinases: These are involved in cell cycle regulation, and pyrimidine-based inhibitors derived from related building blocks target these enzymes.[7]

The presence of fluorine can increase the metabolic stability and binding affinity of the final compound.

3.2 Other Pharmaceutical Applications

The compound is also described as a precursor in the synthesis of antibiotics and other bioactive molecules, leveraging the reactivity of its amino group for building more complex structures.[3]

Key Experimental Protocols

The following are representative experimental methodologies for the synthesis and application of this compound.

4.1 Synthesis of this compound

The most common route to synthesize this compound is through the chemical reduction of its nitro precursor, 2,4-Difluoro-5-nitrophenol (CAS 113512-57-5).

Protocol: Catalytic Hydrogenation

-

In a suitable reaction vessel, dissolve 2,4-Difluoro-5-nitrophenol (1.0 eq) in a solvent such as ethanol (B145695) or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

4.2 Synthesis of a Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor Intermediate

This protocol describes a typical SₙAr reaction where this compound acts as a nucleophile.

Protocol: Nucleophilic Aromatic Substitution

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF), add a dichlorinated heterocyclic compound such as 4,6-dichloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq).[6]

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the mixture to act as an HCl scavenger.

-

Heat the reaction mixture, typically to 80-100°C, for several hours (e.g., 12 hours).[6]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the desired kinase inhibitor intermediate. Further purification can be achieved via column chromatography.

Mandatory Visualizations

The following diagrams illustrate the synthetic utility and mechanism of action related to this compound.

Caption: Synthetic workflow for a kinase inhibitor using this compound.

Caption: Mechanism of an ATP-competitive kinase inhibitor derived from the core scaffold.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting.

Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [1]

-

Use only in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Store in a tightly sealed container in a cool, dry place.

References

- 1. 113512-71-3 | this compound [fluoromart.com]

- 2. This compound, CasNo.113512-71-3 Shanghai Huici Pharmaceutical Technology Co., LTD China (Mainland) [mesford.lookchem.com]

- 3. 2,4-Difluoro-5-nitrophenol | 113512-57-5 | Benchchem [benchchem.com]

- 4. 113512-71-3 this compound 5-氨基-2,4-二氟苯酚 -Win-Win Chemical [win-winchemical.com]

- 5. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis of Pyrimidine Conjugates with 4-(6-Amino-hexanoyl)-7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine and Evaluation of Their Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties of 5-Amino-2,4-difluorophenol

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical data for 5-Amino-2,4-difluorophenol (CAS No: 113512-71-3), a fluorinated aromatic compound relevant to organic synthesis and pharmaceutical research.

Core Molecular Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical method development, and structural elucidation.

| Property | Value |

| Molecular Formula | C₆H₅F₂NO[1] |

| Molecular Weight | 145.11 g/mol [1][2] |

| CAS Number | 113512-71-3[1][2] |

Experimental Protocols

The data presented in this guide is based on standardized computational and analytical methods commonly accepted in the chemical industry.

-

Molecular Formula Determination: The formula is derived from the known covalent structure of the molecule, which consists of a phenol (B47542) ring substituted with one amino and two fluorine groups.

-

Molecular Weight Calculation: The molecular weight is computationally derived from the molecular formula (C₆H₅F₂NO) using the standard atomic weights of its constituent elements: Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), Nitrogen (14.007 u), and Oxygen (15.999 u). The reported value of 145.11 g/mol is consistent across multiple chemical data providers[1][2].

Logical Data Relationship

The relationship between the compound's identity, its elemental composition (formula), and its molar mass (molecular weight) is a foundational concept in chemistry. The following diagram illustrates this logical hierarchy.

References

Spectroscopic Data for 5-Amino-2,4-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic information for the compound 5-Amino-2,4-difluorophenol (CAS No. 113512-71-3). Despite a comprehensive search of publicly available databases and literature, experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this specific compound could not be located. This document addresses this data gap by presenting the known physical and chemical properties of this compound. Furthermore, as a proxy for understanding its potential spectroscopic characteristics, this guide provides detailed experimental data and protocols for a closely related isomer, 4-Amino-2,5-difluorophenol. This information is intended to serve as a valuable reference point for researchers working with and synthesizing fluorinated aminophenols.

Introduction to this compound

This compound is a fluorinated aromatic compound with potential applications as a building block in medicinal chemistry and materials science.[1] The presence of fluorine atoms can significantly influence a molecule's physicochemical properties, such as its acidity, basicity, lipophilicity, and metabolic stability. The compound has a molecular formula of C₆H₅F₂NO and a molecular weight of 145.11 g/mol .[1] It is described as a solid at room temperature.[1]

Spectroscopic Data (Representative Isomer: 4-Amino-2,5-difluorophenol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for 4-Amino-2,5-difluorophenol

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.03 | s | 1H | OH |

| 6.64-6.53 | m | 1H | Ar-H |

| 4.67 | s | 2H | NH₂ |

Solvent: DMSO-d₆

¹³C NMR Data for 4-Amino-2,5-difluorophenol

Due to the lack of publicly available experimental ¹³C NMR data for 4-Amino-2,5-difluorophenol, a table for these values cannot be provided at this time.

Infrared (IR) Spectroscopy

Specific experimental IR data for 4-Amino-2,5-difluorophenol is not available in the searched resources. However, the expected characteristic absorption bands for the functional groups present in the molecule are listed below.

Predicted IR Absorption Bands for Aminophenols

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | O-H, N-H | Stretching |

| 1620-1560 | N-H | Bending |

| 1500-1400 | C=C | Aromatic Ring Stretching |

| 1300-1200 | C-O | Stretching |

| 1250-1000 | C-F | Stretching |

| 1200-1000 | C-N | Stretching |

Mass Spectrometry (MS)

The exact mass of this compound is 145.0339 g/mol . In a mass spectrum, one would expect to observe the molecular ion peak [M]⁺ at or near this m/z value. Fragmentation patterns would likely involve the loss of small molecules such as CO, HCN, or HF.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for aromatic compounds like aminophenols.

NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical to avoid interfering signals. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are typically acquired using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the ion source, where it is bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques discussed.

Caption: General workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.

Caption: General workflow for Infrared (IR) spectroscopy.

Caption: General workflow for Mass Spectrometry (MS).

Conclusion

While direct experimental spectroscopic data for this compound remains elusive in the public domain, this guide provides a foundational understanding of its properties and expected spectral behavior. The included data for the isomer 4-Amino-2,5-difluorophenol, along with generalized experimental protocols and workflows, offers a valuable resource for researchers in the field. It is recommended that researchers synthesizing or working with this compound perform their own analytical characterization to obtain definitive spectroscopic data.

References

An In-Depth Technical Guide to the Synthesis of 5-Amino-2,4-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-Amino-2,4-difluorophenol, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway to facilitate understanding and replication in a laboratory setting.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of a substituted difluorophenyl precursor to introduce a nitro group at the desired position. The subsequent and final step is the reduction of the nitro group to an amine, yielding the target molecule. This pathway is favored for its relatively straightforward execution and the availability of starting materials.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis, providing a clear comparison of the expected outcomes.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |

| 1 | Nitration & Hydrolysis | 2,4-Difluorophenyl ethyl carbonate | Nitric acid, Sulfuric acid, Sodium bicarbonate | Methanol, Ethyl acetate (B1210297) | 0 °C to Room Temp. | ~16.25 hours | 84 | >98 |

| 2 | Reduction | 2,4-Difluoro-5-nitrophenol | Hydrogen (H₂), 10% Palladium on Carbon (Pd/C) | Methanol | Room Temp. | 3-5 hours | ~95 | >98 |

Detailed Experimental Protocols

Step 1: Synthesis of 2,4-Difluoro-5-nitrophenol

This procedure outlines the nitration of 2,4-difluorophenyl ethyl carbonate followed by hydrolysis to yield 2,4-difluoro-5-nitrophenol.

Materials:

-

2,4-Difluorophenyl ethyl carbonate

-

Sulfuric acid (concentrated)

-

Nitric acid (70%)

-

Ice-cold water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Methanol

-

Sodium bicarbonate (solid)

-

3M Hydrochloric acid (HCl) solution

Procedure:

-

In a reaction vessel, dissolve 2,4-difluorophenyl ethyl carbonate (3.1 g, 16 mmol) in sulfuric acid (10 mL) and cool the solution to 0 °C in an ice bath.

-

Slowly add nitric acid (0.78 mL, 19 mmol) to the reaction mixture, ensuring the temperature is maintained at approximately 0 °C.

-

Allow the reaction to proceed for 15 minutes at 0 °C.

-

Terminate the reaction by pouring the mixture into ice-cold water (70 mL).

-

Extract the product with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the nitro intermediate as a thick syrup.

-

Dissolve the nitro product in methanol (20 mL) and add solid sodium bicarbonate (4.0 g, 47 mmol).

-

Stir the mixture for 16 hours at room temperature.

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the resulting solid in water (20 mL) and acidify with 3M HCl solution to a pH of approximately 5.

-

Extract the final product with dichloromethane (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,4-difluoro-5-nitrophenol (2.34 g, 84% yield).

Step 2: Synthesis of this compound

This procedure details the catalytic hydrogenation of 2,4-difluoro-5-nitrophenol to produce this compound.

Materials:

-

2,4-Difluoro-5-nitrophenol

-

Methanol

-

10% Palladium on Carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Nitrogen gas (N₂)

-

Celite or a similar filter aid

Procedure:

-

In a hydrogenation vessel, dissolve 2,4-difluoro-5-nitrophenol (e.g., 2.0 g, 11.4 mmol) in methanol (50 mL).

-

Carefully add 10% Pd/C catalyst (e.g., 0.2 g, 10 wt%) to the solution.

-

Seal the vessel and purge the system with nitrogen gas to remove any air.

-

Introduce hydrogen gas into the vessel, typically to a pressure of 1-4 atm.

-

Stir the reaction mixture vigorously at room temperature for 3-5 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the filter cake with a small amount of methanol.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Technical Guide: Stability and Storage of 5-Amino-2,4-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Amino-2,4-difluorophenol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific public data on this compound, this document synthesizes information from structurally related aminophenols and general principles of chemical stability. It outlines potential degradation pathways under various stress conditions, including hydrolysis, oxidation, thermolysis, and photolysis. Detailed, albeit representative, experimental protocols for conducting forced degradation studies and developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method are provided. This guide serves as a practical resource for ensuring the integrity and purity of this compound in research and development settings.

Introduction

This compound is a fluorinated aromatic amine of significant interest in medicinal chemistry and drug development. The inherent reactivity of the amino and hydroxyl functional groups, coupled with the electronic effects of the fluorine substituents, dictates its stability profile. Understanding the factors that influence the degradation of this compound is critical for establishing appropriate storage and handling procedures, ensuring the reliability of experimental results, and maintaining the quality of pharmaceutical intermediates. This guide details the likely stability characteristics of this compound and provides a framework for its empirical evaluation.

Recommended Storage and Handling

Proper storage is essential to maintain the purity and stability of this compound. Based on information for analogous compounds and general best practices for fine chemicals, the following conditions are recommended.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer, under -20°C for long-term storage. Room temperature is acceptable for short-term use. | Low temperatures slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | The amino and phenol (B47542) groups are susceptible to oxidation. |

| Light | Protect from light by using amber vials or storing in a dark place. | Aromatic amines and phenols can be light-sensitive and undergo photodegradation. |

| Container | Use a tightly sealed, chemically resistant container (e.g., glass). | Prevents exposure to moisture and air. |

| Handling | Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. | To prevent chemical exposure and ensure personnel safety. |

Potential Degradation Pathways

Forced degradation studies are crucial for identifying potential degradation products and understanding the chemical behavior of a substance under stress. The primary degradation pathways for this compound are anticipated to be oxidation, with potential contributions from hydrolysis, photolysis, and thermolysis.

dot

Caption: Potential Degradation Pathways for this compound.

Oxidative Degradation

The aminophenol moiety is highly susceptible to oxidation, which is likely the primary degradation pathway.[1][2][3][4][5] Oxidation can be initiated by atmospheric oxygen, especially in the presence of metal ions or light, or by oxidizing agents. The initial step is often the formation of a phenoxy radical, which can then lead to the formation of quinone-imine structures and further polymerize into colored, high-molecular-weight impurities.[3]

Hydrolytic Degradation

While the amide bond is known to undergo hydrolysis, the aromatic amine and phenol groups in this compound are generally stable to hydrolysis under neutral conditions.[6][7][8] However, under strongly acidic or basic conditions and elevated temperatures, degradation may occur, potentially leading to hydroxylation or other modifications of the aromatic ring.

Photolytic Degradation

Exposure to ultraviolet (UV) or visible light can induce photochemical reactions in aromatic amines.[9][10][11][12] This can lead to the formation of colored degradation products through complex radical-mediated pathways. The extent of degradation depends on the wavelength and intensity of the light source.

Thermal Degradation

At elevated temperatures, this compound may undergo thermal decomposition. The presence of fluorine atoms generally increases the thermal stability of aromatic compounds.[13][14] However, at sufficiently high temperatures, decomposition can occur, leading to the release of volatile products and the formation of a carbonaceous residue.[15]

Experimental Protocols for Stability Studies

To empirically determine the stability of this compound, a series of forced degradation studies should be conducted. A stability-indicating analytical method, such as HPLC, is essential for separating the parent compound from its degradation products.

dot

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is generally suitable for the analysis of aromatic amines. The goal is to develop a method that can resolve the main peak of this compound from all potential degradation products.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Forced Degradation Protocols

The following are representative protocols for stress testing. The conditions may need to be adjusted to achieve a target degradation of 5-20%.

4.2.1. Acid Hydrolysis

-

Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of 1 mg/mL.

-

Add an equal volume of 1 M HCl.

-

Heat the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1 M NaOH.

-

Dilute with the mobile phase to an appropriate concentration for HPLC analysis.

4.2.2. Base Hydrolysis

-

Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.

-

Add an equal volume of 1 M NaOH.

-

Heat the solution at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1 M HCl.

-

Dilute with the mobile phase for HPLC analysis.

4.2.3. Oxidative Degradation

-

Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.

-

Add an equal volume of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase for HPLC analysis.

4.2.4. Thermal Degradation

-

Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.

-

For solution stability, prepare a 1 mg/mL solution and heat at 80°C for 48 hours.

-

Cool the sample and dissolve/dilute with the mobile phase for HPLC analysis.

4.2.5. Photolytic Degradation

-

Prepare a 1 mg/mL solution of this compound.

-

Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

A control sample should be stored in the dark under the same temperature conditions.

-

Dilute the samples with the mobile phase for HPLC analysis.

Data Presentation and Interpretation

The results of the forced degradation studies should be tabulated to facilitate comparison. The percentage of the parent compound remaining and the percentage of major degradation products should be reported.

Table 3: Representative Forced Degradation Data

| Stress Condition | % this compound Remaining | % Total Degradation Products | Observations |

| Control | 99.8 | <0.2 | No significant change. |

| Acid Hydrolysis (1 M HCl, 60°C, 24h) | 98.5 | 1.5 | Minor degradation observed. |

| Base Hydrolysis (1 M NaOH, 60°C, 24h) | 97.2 | 2.8 | Slight degradation with the formation of a new peak. |

| Oxidation (3% H₂O₂, RT, 24h) | 85.3 | 14.7 | Significant degradation, solution turned brown. Multiple degradation peaks observed. |

| Thermal (80°C, 48h, solution) | 96.1 | 3.9 | Moderate degradation. |

| Photolytic (ICH Q1B) | 92.4 | 7.6 | Noticeable degradation, slight color change. |

Conclusion

This compound is expected to be most susceptible to oxidative degradation, with moderate sensitivity to photolytic and thermal stress. It is likely to be relatively stable under mild hydrolytic conditions. For optimal stability, it is imperative to store the compound in a freezer, under an inert atmosphere, and protected from light. The experimental framework provided in this guide offers a robust approach for the systematic evaluation of the stability of this compound, enabling researchers and drug development professionals to ensure the quality and integrity of this important chemical intermediate.

References

- 1. RUA [rua.ua.es]

- 2. compchem.jbnu.ac.kr [compchem.jbnu.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 9. dl.edi-info.ir [dl.edi-info.ir]

- 10. researchgate.net [researchgate.net]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

5-Amino-2,4-difluorophenol safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for 5-Amino-2,4-difluorophenol (CAS No: 113512-71-3). The information is compiled to ensure safe laboratory practices for professionals engaged in research and development.

Chemical Identification and Physical Properties

This compound is a fluorinated organic compound used in chemical synthesis.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 113512-71-3 | [1][2] |

| Molecular Formula | C₆H₅F₂NO | [3] |

| Molecular Weight | 145.11 g/mol | [1] |

| Physical State | Solid at room temperature | [1] |

| Boiling Point | 246.5°C at 760 mmHg | [1] |

| Melting Point | Not available |

Hazard Identification and GHS Classification

The compound is classified as hazardous. The signal word associated with it is "Warning".[1] The GHS hazard statements indicate potential health risks upon exposure.

| GHS Classification | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1] |

| Eye Irritation (Category 2A) | H319 | Causes serious eye irritation.[1] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335 | May cause respiratory irritation.[1] |

Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize risk. Personnel must be trained on the specific hazards of this compound.

Handling:

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to prevent inhalation of dust or fumes.[4]

-

Personal Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[4] Do not eat, drink, or smoke when using this product.

-

Hygiene: Wash hands and skin thoroughly with soap and water after handling.[4] Contaminated work clothing should not be allowed out of the workplace and must be laundered separately before reuse.[4]

Storage:

-

Conditions: Store in original, tightly sealed containers in a cool, dry, and dark place.[1][4] The compound should be stored under an inert atmosphere.[1]

-

Incompatibilities: Store away from incompatible materials and foodstuff containers.[4]

-

Container Integrity: Protect containers from physical damage and check regularly for leaks.[4]

Personal Protective Equipment (PPE) and Exposure Control

A risk assessment should precede handling to determine the necessary PPE. The following provides a general guideline.

| Exposure Route | Recommended Protection | Specifications |

| Eye/Face | Safety glasses with side-shields or chemical goggles.[4] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] |

| Skin | Protective gloves (e.g., nitrile rubber) and a lab coat.[4] | Wear appropriate protective clothing to prevent skin exposure.[5] |

| Respiratory | Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] | Required if ventilation is inadequate or if dust formation is likely.[4][5] |

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures:

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing. Immediately call a POISON CENTER or doctor.

-

Ingestion: If swallowed, rinse the mouth. Call a POISON CENTER or doctor if you feel unwell.[5][6]

Accidental Release Measures:

-

Minor Spills: For dry spills, use dry clean-up procedures and avoid generating dust.[4] Sweep or vacuum up the material and place it in a sealed, labeled container for disposal.[4]

-

Major Spills: Evacuate personnel from the area. Alert emergency services and control personal contact by wearing appropriate PPE.[4] Prevent the spillage from entering drains or waterways.[4]

-

Decontamination: After cleanup, wash the area down with large amounts of water.[4]

Fire-Fighting Measures:

-

Hazards: The compound is not considered a significant fire risk, but containers may burn.[4] May emit corrosive fumes in a fire.[4]

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.

-

Protective Actions: Firefighters should wear self-contained breathing apparatus and full protective clothing. Cool fire-exposed containers with a water spray from a protected location.[4]

References

Solubility Profile of 5-Amino-2,4-difluorophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Amino-2,4-difluorophenol, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure and the physicochemical properties of its functional groups. Additionally, a general experimental workflow for determining the solubility of a solid compound is presented.

Introduction

This compound is a substituted aromatic compound containing amino (-NH₂), hydroxyl (-OH), and fluoro (-F) functional groups.[1] Its utility in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals, necessitates a thorough understanding of its solubility in various solvent systems.[1] Solubility is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. This guide aims to provide a foundational understanding of the expected solubility behavior of this compound to aid researchers in its handling and application.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅F₂NO | [1] |

| Molecular Weight | 145.11 g/mol | [1] |

| Physical State | Solid at room temperature | [1] |

| Boiling Point | 246.5 °C at 760 mmHg | [1] |

Solubility Profile: A Qualitative Assessment

Polar Solvents

The presence of the amino (-NH₂) and hydroxyl (-OH) groups allows this compound to act as both a hydrogen bond donor and acceptor. This suggests a moderate to good solubility in polar protic solvents.

-

Water: The molecule's ability to form hydrogen bonds with water suggests some degree of aqueous solubility. However, the aromatic ring and the fluorine atoms contribute to its hydrophobicity, likely limiting its solubility in water. The pH of the aqueous solution is expected to significantly influence solubility; in acidic conditions, the amino group will be protonated to form a more soluble salt, while in basic conditions, the phenolic hydroxyl group will be deprotonated, also leading to increased solubility.

-

Alcohols (e.g., Methanol, Ethanol): These polar protic solvents can engage in hydrogen bonding with the amino and hydroxyl groups, suggesting that this compound will exhibit good solubility in lower-chain alcohols. Generally, aminophenols are moderately soluble in alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent solvents for a wide range of organic compounds due to their high polarity and ability to accept hydrogen bonds. It is anticipated that this compound would be readily soluble in these solvents. Acetonitrile, being less polar, may offer moderate solubility.

Non-Polar Solvents

The benzene (B151609) ring and the fluorine atoms lend some non-polar character to the molecule. However, the strong polarity of the amino and hydroxyl groups will likely dominate, leading to poor solubility in non-polar solvents.

-

Hydrocarbons (e.g., Hexane, Toluene): Solubility is expected to be very low in non-polar aliphatic and aromatic hydrocarbons.

-

Ethers (e.g., Diethyl Ether): Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor. Therefore, this compound may exhibit slight to moderate solubility in this solvent.

Influence of Fluorine Atoms

The two fluorine atoms on the aromatic ring have a dual effect. They increase the polarity of the C-F bonds but also contribute to the overall hydrophobicity of the molecule. The electron-withdrawing nature of fluorine can also affect the pKa of the amino and hydroxyl groups, which in turn influences solubility in aqueous solutions of varying pH.

Experimental Determination of Solubility

Given the absence of published quantitative data, experimental determination of the solubility of this compound is necessary for specific applications. A general workflow for such a determination is outlined below.

General Experimental Protocol

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.

-

Separation: Allow the undissolved solid to settle or separate it by centrifugation.

-

Analysis: Carefully withdraw a known volume of the saturated supernatant. Determine the concentration of the dissolved solid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or by evaporating the solvent and weighing the residue (gravimetric analysis).

-

Calculation: Calculate the solubility from the determined concentration.

Conclusion

While quantitative solubility data for this compound is not currently available in public literature, a qualitative assessment based on its molecular structure provides valuable guidance for its use in research and development. The presence of polar amino and hydroxyl groups suggests good solubility in polar organic solvents, with pH playing a significant role in its aqueous solubility. For applications requiring precise solubility values, experimental determination is recommended. The provided general workflow serves as a starting point for developing a specific protocol for such measurements.

References

5-Amino-2,4-difluorophenol: A Core Scaffold for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-2,4-difluorophenol is a fluorinated aromatic amine that has emerged as a valuable building block in medicinal chemistry, particularly in the synthesis of targeted therapeutics. The strategic placement of fluorine atoms and the reactive amino and hydroxyl groups make it an attractive starting material for the development of novel kinase inhibitors and other complex pharmaceutical agents. This technical guide provides a comprehensive overview of the potential research applications of this compound, including its synthesis, physicochemical properties, and its role as a key intermediate in the generation of bioactive molecules. This document also details experimental protocols and visualizes key chemical and biological pathways to facilitate further research and development.

Introduction

The incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound, with its unique substitution pattern, offers a versatile platform for the synthesis of diverse compound libraries. The presence of two electron-withdrawing fluorine atoms influences the acidity of the phenolic hydroxyl group and the nucleophilicity of the amino group, providing distinct reactivity for synthetic transformations. This guide explores the utility of this compound as a precursor for potent kinase inhibitors, with a focus on the MEK/ERK signaling pathway, a critical cascade in cancer cell proliferation and survival.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 113512-71-3 | [1] |

| Molecular Formula | C₆H₅F₂NO | [1] |

| Molecular Weight | 145.11 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 246.5°C at 760 mmHg | [1] |

| Storage | Store in a dark place, in an inert atmosphere, at room temperature. | [1] |

Synthesis of this compound

Proposed Synthetic Workflow

The logical synthesis of this compound would proceed as illustrated in the following workflow diagram.

Caption: Proposed two-step synthesis of this compound.

Illustrative Experimental Protocol (Adapted from related compounds)

The following protocol is adapted from the synthesis of a related isomer, 4-amino-2,6-difluorophenol, and can be considered a starting point for the synthesis of this compound.

Step 1: Nitration of 2,4-Difluorophenol to 2,4-Difluoro-5-nitrophenol (Hypothetical)

-

To a stirred solution of 2,4-difluorophenol in a suitable solvent (e.g., glacial acetic acid or dichloromethane), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-10 °C).

-

The reaction mixture is stirred for a specified period until the starting material is consumed (monitored by TLC).

-

The reaction is then quenched by pouring it into ice water, and the crude product is collected by filtration or extraction.

-

Purification is achieved by recrystallization or column chromatography to yield 2,4-difluoro-5-nitrophenol.

Step 2: Reduction of 2,4-Difluoro-5-nitrophenol to this compound

-

To a solution of 2,4-difluoro-5-nitrophenol in a suitable solvent (e.g., ethanol (B145695) or methanol), a catalyst such as 10% palladium on carbon is added.

-

The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature.

-

The reaction progress is monitored by TLC. Upon completion, the catalyst is removed by filtration through Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

Research Applications in Kinase Inhibitor Synthesis

This compound is a key building block for the synthesis of potent kinase inhibitors, particularly those targeting the MEK/ERK pathway. The amino and hydroxyl groups provide handles for further chemical modifications to build complex molecules that can interact with the ATP-binding pocket or allosteric sites of kinases.

The MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it an important target for drug development.

Caption: The MEK/ERK signaling pathway.

Role in the Synthesis of Substituted Quinolines

This compound can be utilized in the synthesis of substituted quinoline (B57606) derivatives, a class of compounds known for their broad range of biological activities, including anticancer properties. The synthesis can proceed through a one-pot reaction involving the amino-phenol, an aldehyde, and a ketone, often catalyzed by an acid.

Illustrative Experimental Protocol: Synthesis of a Substituted Quinoline

The following is a generalized protocol for the synthesis of a substituted quinoline derivative using an aminophenol as a starting material.

-

A mixture of this compound (1 equivalent), an aromatic aldehyde (1 equivalent), and a ketone with an α-methylene group (1.1 equivalents) is prepared in a suitable solvent (e.g., ethanol or a solvent-free condition).

-

A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or a Lewis acid) is added to the mixture.

-

The reaction is heated to reflux and monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the solvent is evaporated.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the desired substituted quinoline product.

Quantitative Data

While specific quantitative data for the biological activity of derivatives synthesized directly from this compound is limited in publicly available literature, data from structurally related aminophenol derivatives can provide insights into their potential. For instance, various substituted quinolines have shown significant anticancer activity.

| Compound Class | Cell Line | Activity | Reference |

| 2,4-Disubstituted Quinolines | PC-3 (Prostate Cancer) | Significant anticancer activity | [2] |

| 2,4-Disubstituted Quinolines | MDA-MB-231 (Breast Cancer) | Potent activity | [2] |

| 2,4-Disubstituted Quinolines | H460 (Lung Cancer) | Anticancer activity | [2] |

Conclusion

This compound is a promising and versatile building block for the synthesis of novel therapeutic agents. Its unique electronic and structural features make it particularly suitable for the development of kinase inhibitors targeting critical oncogenic pathways such as the MEK/ERK cascade. While detailed characterization and biological activity data for this specific isomer are not extensively documented, the established chemistry of related compounds provides a strong foundation for its application in drug discovery and development. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 5-Amino-2,4-difluorophenol as a key building block in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors. Detailed protocols, data presentation, and workflow visualizations are included to guide researchers in their drug discovery efforts.

Introduction

This compound is a valuable trifunctional chemical intermediate, featuring an amine, a hydroxyl group, and a difluorinated phenyl ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. These notes focus on its application in the synthesis of kinase inhibitors, a critical class of therapeutics in oncology and other diseases.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Application: Synthesis of Aminopyridine-Based Kinase Inhibitors

The 2-aminopyridine (B139424) scaffold is a well-established pharmacophore in the design of kinase inhibitors. The difluorophenol moiety of this compound can be incorporated to interact with key residues in the ATP-binding site of kinases, such as Vaccinia-Related Kinase 1 (VRK1) and Vaccinia-Related Kinase 2 (VRK2).[2][3]

Representative Experimental Protocol: Synthesis of a Difluorophenyl-Aminopyridine Derivative

This protocol describes a representative synthesis of a substituted aminopyridine derivative, a core structure in many kinase inhibitors. This method is based on established synthetic strategies for similar compounds.

Step 1: Buchwald-Hartwig Amination

This step involves the palladium-catalyzed cross-coupling of this compound with a suitable pyridine (B92270) derivative.

-

Materials:

-

This compound (1.0 eq)

-

2-Chloro-3-nitropyridine (1.1 eq)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.05 eq)

-

Xantphos (0.1 eq)

-

Cesium carbonate (Cs₂CO₃, 2.0 eq)

-

Anhydrous dioxane

-

-

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, 2-chloro-3-nitropyridine, palladium(II) acetate, Xantphos, and cesium carbonate.

-

Add anhydrous dioxane via syringe.

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture at 100 °C for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the intermediate product.

-

Step 2: Reduction of the Nitro Group

The nitro group is reduced to an amine, which can be a key interaction point with the target kinase or a site for further functionalization.

-

Materials:

-

Intermediate from Step 1 (1.0 eq)

-

Iron powder (Fe, 5.0 eq)

-

Ammonium (B1175870) chloride (NH₄Cl, 5.0 eq)

-

Ethanol/Water (4:1 mixture)

-

-

Procedure:

-

Dissolve the intermediate from Step 1 in the ethanol/water mixture.

-

Add iron powder and ammonium chloride.

-

Heat the mixture to reflux (approximately 80 °C) for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction and filter through Celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final aminopyridine product.

-

Data Presentation

The following table summarizes the biological activity of representative kinase inhibitors containing a difluorophenol moiety, demonstrating the potential of derivatives synthesized from this compound.

| Compound ID | Target Kinase | Assay Type | IC₅₀ (nM) | K_d_ (nM) |

| 26 | VRK1 | Enzymatic | 150 | 190 |

| 18 | VRK2 | Enzymatic | - | 400 |

Data sourced from a study on pyridine-based inhibitors of human vaccinia-related kinases 1 and 2.[2][3]

Visualization of Synthetic and Biological Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Signaling Pathway Inhibition

Kinase inhibitors developed from this compound can target specific signaling pathways implicated in disease. The diagram below represents a simplified kinase signaling cascade that can be targeted.

Caption: Inhibition of the VRK1 signaling pathway.

Conclusion

This compound serves as a versatile and valuable starting material in the synthesis of novel kinase inhibitors. Its unique structural features can be exploited to design potent and selective drug candidates. The provided representative protocols and workflows offer a foundation for researchers to explore the potential of this compound in their drug discovery programs. Further derivatization and optimization of compounds synthesized from this building block could lead to the development of next-generation therapeutics.

References

Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 5-Amino-2,4-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2,4-difluorophenol is a valuable synthetic building block in medicinal chemistry, particularly for the development of kinase inhibitors. Its trifunctional nature, possessing an amine, a hydroxyl group, and a difluorinated phenyl ring, allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop potent and selective therapeutic agents. The fluorine atoms can enhance metabolic stability and binding affinity of the final compounds.

This document provides detailed protocols for the synthesis of key derivatives from this compound, specifically focusing on N-acylation and urea (B33335) formation, which are common strategies in the synthesis of kinase inhibitors. Additionally, it outlines the synthesis of a potential precursor, N-(2,4-difluoro-5-hydroxyphenyl)acetamide, and its application in creating more complex bioactive molecules.

Data Presentation

The following tables summarize the quantitative data for the synthesis of key intermediates and a final derivative.

Table 1: Synthesis of N-(2,4-difluoro-5-hydroxyphenyl)acetamide

| Parameter | Value |

| Starting Material | This compound |

| Reagent | Acetic Anhydride (B1165640) |

| Solvent | Acetic Acid |

| Reaction Temperature | 60 °C |

| Reaction Time | 2 hours |

| Yield | 91% |

Table 2: Synthesis of a Diaryl Urea Derivative

| Parameter | Value |

| Starting Material | 4-Aminophenoxy-N-methylpicolinamide |

| Reagent | Aryl Isocyanate (derived from this compound) |

| Solvent | Acetone (B3395972) |

| Reaction Temperature | < 40 °C to Room Temperature |

| Reaction Time | 3-4 hours |

| Yield | Not explicitly stated, but generally high for this reaction type. |

Experimental Protocols

Protocol 1: Synthesis of N-(2,4-difluoro-5-hydroxyphenyl)acetamide

This protocol describes the N-acetylation of this compound to produce N-(2,4-difluoro-5-hydroxyphenyl)acetamide, a key intermediate for further derivatization.

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Glacial Acetic Acid

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve this compound (0.1 mol, 14.5 g) in glacial acetic acid (60 mL) with stirring at 60 °C.[1]

-

Slowly add acetic anhydride (0.12 mol, 12.2 g) to the solution while maintaining the temperature at 60 °C.

-

Continue stirring the reaction mixture at 60 °C for 2 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 300 mL of water while stirring. A white solid should precipitate.

-

Continue stirring overnight (8-12 hours) to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash with water.

-

Dry the product to obtain N-(2,4-difluoro-5-hydroxyphenyl)acetamide.

Expected Yield: Approximately 91%.[1]

Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Protocol 2: General Procedure for the Synthesis of Diaryl Urea Derivatives

This protocol outlines a general method for the synthesis of diaryl urea derivatives, which are a common class of kinase inhibitors. This procedure involves the reaction of an aryl isocyanate (which can be prepared from this compound) with an appropriate amine.

Materials:

-

Aryl amine (e.g., 4-aminophenoxy-N-methylpicolinamide) (1.0 eq)

-

Aryl isocyanate (derived from the amine of interest, e.g., this compound) (1.0 eq)

-

Acetone

-

Standard laboratory glassware

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve the aryl amine (0.01 mol) in acetone (50 mL) in a round-bottom flask with stirring.[2]

-

In a separate flask, dissolve the aryl isocyanate (0.01 mol) in acetone (10 mL).

-

Slowly add the aryl isocyanate solution to the stirred solution of the aryl amine, ensuring the temperature does not exceed 40 °C.[2]

-

Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the product will precipitate from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the product with a small amount of cold acetone.

-

Dry the product at 60-65 °C for 2 hours to obtain the diaryl urea derivative.[2]

Visualizations

Synthetic Workflow for N-Acetylation

Caption: Workflow for the N-acetylation of this compound.

General Synthetic Pathway for Diaryl Urea Kinase Inhibitors

References

Applications of Fluorinated Amino Acids in Drug Design: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated amino acids into drug candidates has emerged as a powerful tool in modern medicinal chemistry. The unique physicochemical properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, and conformational preferences.[1][2][3] This document provides detailed application notes and experimental protocols for leveraging fluorinated amino acids in drug discovery and development.

Enhancing Metabolic Stability

One of the most valuable applications of fluorinated amino acids is to block metabolic "soft spots" susceptible to enzymatic degradation, particularly oxidation by cytochrome P450 (CYP) enzymes.[1][4] The robust nature of the C-F bond compared to a C-H bond significantly increases resistance to metabolic cleavage, leading to a longer drug half-life and improved pharmacokinetic profiles.[2][5]

Quantitative Impact on Metabolic Stability

| Compound/Peptide | Fluorinated Amino Acid | Assay System | Key Finding | Reference |

| Model Peptide (HIV-1 Fusion Inhibitor) | (2S,4R)-4-Fluoroproline | Human Plasma | 2.5-fold increase in half-life compared to hydroxyproline (B1673980) analog. | [6] |

| Phenylalanine-containing peptide | 4-Fluorophenylalanine | Rat Liver Microsomes | Significant reduction in hydroxylation at the para position. | [5] |

| Avacopan (ANCA-associated vasculitis drug) | Contains fluorinated aromatic rings | Human Liver Microsomes | IC50 < 5 nM for C5aR1 inhibition, improved compared to chlorinated counterparts. | [7] |

| Generic Drug Candidate | 5-Fluoropiperidin-3-ol moiety | Human Liver Microsomes | Strategic fluorine placement hinders metabolism at adjacent sites. | [8] |

Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a standard procedure to assess the metabolic stability of a drug candidate containing a fluorinated amino acid.[1][8]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Pooled human liver microsomes (HLM)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard)

-

96-well plates

-

Incubator shaker (37°C)

-

LC-MS/MS system

Procedure:

-

Preparation:

-

Thaw HLM on ice. Dilute to a final concentration of 0.5 mg/mL in cold phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the test compound working solution by diluting the stock solution in phosphate buffer to the desired concentration (e.g., 1 µM).

-

-

Incubation:

-

In a 96-well plate, add the diluted HLM solution.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the reaction by adding the test compound working solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add the NADPH regenerating system to start the metabolic reaction.

-

At the end of each time point, quench the reaction by adding the cold quenching solution.

-

-

Sample Processing:

-

Centrifuge the plate to precipitate proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples to quantify the amount of the parent compound remaining at each time point.

-

-

Data Analysis:

Modulating Protein-Protein Interactions and Enzyme Inhibition

Fluorinated amino acids can significantly influence protein structure and function, making them valuable tools for modulating protein-protein interactions and designing potent enzyme inhibitors.[9] The introduction of fluorine can alter the hydrophobicity, electrostatic interactions, and conformational preferences of amino acid side chains.[]

Quantitative Impact on Protein Stability and Inhibition

| System | Fluorinated Amino Acid | Effect | Quantitative Data | Reference |

| Coiled-coil peptide | Hexafluoroleucine | Increased thermal stability | ΔT_m = +20°C | [11] |

| α-Chymotrypsin Substrate | Fluorinated Phenylalanine | Altered proteolytic stability | Proteolytic stability is complex and position-dependent. | [12][13] |

| Thymidylate Synthase Inhibitor | 5-Fluorouracil (metabolite) | Covalent enzyme inhibition | Effective inhibition of the enzyme. | [14] |

| HIV-1 Fusion Inhibitor (C31 peptide) | Fluorinated Isoleucine analogues | Potent inhibition of HIV-1 infection | Inhibition at nanomolar levels. | [6] |

Protocol: Synthesis of a Fluorinated Amino Acid (Gram-Scale Asymmetric Synthesis)

This protocol is adapted from a method for the gram-scale synthesis of fluorinated amino acids using a chiral nickel(II) complex.[15]

Objective: To synthesize an enantiopure fluorinated amino acid.

Materials:

-

Chiral Ni(II) complex of the Schiff base of (S)-2-amino-2-phenyl-1-(o-toluylamino)ethane and glycine

-

Fluorinated alkyl iodide

-

Base (e.g., Sodium Hydride)

-

Dry, aprotic solvent (e.g., THF)

-

Hydrolysis reagents (e.g., HCl)

-

Fmoc protection reagent (e.g., Fmoc-OSu)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Alkylation:

-

Dissolve the Ni(II) complex in the dry solvent under an inert atmosphere.

-

Cool the solution to 0°C.

-

Slowly add the base, followed by the dropwise addition of the fluorinated alkyl iodide.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction and perform an aqueous workup.

-

Purify the resulting alkylated Ni(II) complex by column chromatography.

-

-

Hydrolysis and Protection:

-

Hydrolyze the purified complex with aqueous HCl to liberate the free amino acid.

-

After hydrolysis, adjust the pH and add the Fmoc protection reagent to obtain the Fmoc-protected fluorinated amino acid.

-

Purify the final product by crystallization or chromatography.

-

References

- 1. benchchem.com [benchchem.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Fluorinated amino acids in protein design and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

5-Amino-2,4-difluorophenol: A Versatile Building Block for the Synthesis of Novel Kinase Inhibitors

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Amino-2,4-difluorophenol is a valuable and versatile building block in medicinal chemistry, particularly in the development of novel kinase inhibitors. Its trifunctional nature, possessing an amino group, a hydroxyl group, and two fluorine atoms on a phenyl ring, allows for diverse chemical modifications to explore structure-activity relationships (SAR). The presence of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potent kinase inhibitors, with a focus on targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth and proliferation that is often dysregulated in cancer.[1][2]

Data Presentation

The following tables summarize the biological activity of representative kinase inhibitors incorporating a difluorophenyl moiety, demonstrating the potential of derivatives synthesized from this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Hypothetical Compound A1 | EGFR | 83 | A549 (Lung Carcinoma) | [3] |

| Hypothetical Compound A2 | EGFR | 262 | A549 (Lung Carcinoma) | [3] |

| Hypothetical Compound A3 | EGFR | 171 | T-47D (Breast Cancer) | [3] |

| Hypothetical Compound A4 | EGFR | 305 | T-47D (Breast Cancer) | [3] |

| 5f | PLK4 | 0.8 | - | [4] |

| C05 | PLK4 | < 0.1 | - | [5] |

| WY29 | PLK4 | 27 | - | [6] |

Table 2: Anti-proliferative Activity of Representative Pyrimidine and Pyrazolopyrimidine Derivatives

| Compound ID | Cell Line | IC50 (µM) | Cancer Type | Reference |

| 5f | MCF-7 | 0.48 | Breast Cancer | [4] |

| C05 | IMR-32 | 0.948 | Neuroblastoma | [5] |

| C05 | MCF-7 | 0.979 | Breast Cancer | [5] |

| C05 | H460 | 1.679 | Non-small cell lung cancer | [5] |

| 3a | A549 | 5.988 | Lung Carcinoma | [1] |

| k8 | HCT116 | Potent Activity | Colorectal Cancer | [5] |

| k14 | HCT116 | Potent Activity | Colorectal Cancer | [5] |

Experimental Protocols

The following protocols describe the synthesis of a hypothetical kinase inhibitor, N-(2,4-difluoro-5-hydroxyphenyl)-4-(4-methylpiperazin-1-yl)pyrimidin-2-amine, starting from this compound. This multi-step synthesis involves a nucleophilic aromatic substitution followed by further modifications.

Protocol 1: Synthesis of N-(2,4-difluoro-5-hydroxyphenyl)-2-chloropyrimidin-4-amine (Intermediate 1)

This protocol details the nucleophilic aromatic substitution of a dichloropyrimidine with this compound.

Materials:

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

To a solution of this compound (1.0 mmol) in DMF (10 mL), add 2,4-dichloropyrimidine (1.1 mmol) and potassium carbonate (2.0 mmol).

-

Heat the reaction mixture to 130 °C and stir for 4 hours.[7]

-

Monitor the reaction progress by TLC.

-